Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

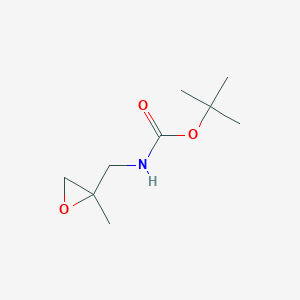

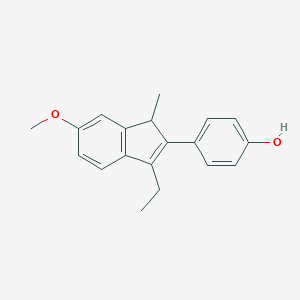

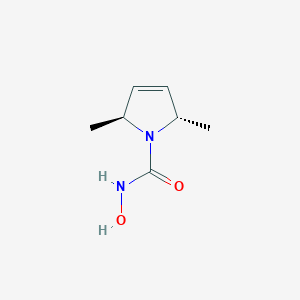

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is a chemical compound with the CAS Number: 1251047-31-0 . It has a molecular weight of 201.27 and its IUPAC name is tert-butyl methyl [(2-methyl-2-oxiranyl)methyl]carbamate . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of carbamates, such as Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate can be represented by the InChI code: 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .Chemical Reactions Analysis

Carbamates, such as Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate, can be synthesized through various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .Physical And Chemical Properties Analysis

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 262.9±13.0 °C at 760 mmHg . The compound has a molar refractivity of 44.0±0.3 cm^3 , and a polar surface area of 51 Å^2 .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- Method of Application : The specific experimental procedures would depend on the context of the synthesis. Generally, this compound would be used as a reagent in a reaction to form the desired product .

- Results : The outcomes of these reactions would be the formation of N-Boc-protected anilines or tetrasubstituted pyrroles . The specific yields and purities would depend on the exact conditions of the reaction.

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of various organic compounds . It’s often used as a reagent in reactions to form the desired product .

- Method of Application : The specific experimental procedures would depend on the context of the synthesis. Generally, this compound would be used as a reagent in a reaction to form the desired product .

- Results : The outcomes of these reactions would be the formation of the desired organic compounds . The specific yields and purities would depend on the exact conditions of the reaction.

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of various organic compounds . It’s often used as a reagent in reactions to form the desired product .

- Method of Application : The specific experimental procedures would depend on the context of the synthesis. Generally, this compound would be used as a reagent in a reaction to form the desired product .

- Results : The outcomes of these reactions would be the formation of the desired organic compounds . The specific yields and purities would depend on the exact conditions of the reaction.

Safety And Hazards

The safety information for Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate includes several hazard statements such as H302, H312, H315, H319, H332, H335, H373 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and using personal protective equipment as required .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXOQGYXTWJOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)